3-{[(4-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}propanoic acid
Description
This compound is a synthetic derivative featuring two critical functional groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A widely used amine-protecting group in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .
- 4-Chlorophenylmethyl group: A hydrophobic aromatic substituent that may influence molecular interactions in biological systems or material applications.
The molecule’s structure includes a propanoic acid backbone, with the Fmoc and 4-chlorophenylmethyl groups attached to the central nitrogen. This design balances steric bulk, solubility, and reactivity, making it relevant for drug development and materials science.
Properties
CAS No. |
2137860-79-6 |
|---|---|
Molecular Formula |
C25H22ClNO4 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c26-18-11-9-17(10-12-18)15-27(14-13-24(28)29)25(30)31-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,28,29) |
InChI Key |
PHAKEQNKJBXEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=C(C=C4)Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
3-{(4-chlorophenyl)methylamino}propanoic acid, also known by its CAS number 2137860-79-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H22ClNO4
- Molecular Weight : 435.9 g/mol
- IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity
- Studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, the presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's ability to inhibit tumor cell proliferation.
- A study involving in vitro assays showed that the compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells.
-
Anti-inflammatory Effects
- The compound has been observed to modulate inflammatory pathways. Specifically, it inhibits the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.
- In vivo experiments demonstrated a reduction in edema and inflammatory markers in animal models treated with this compound.
-
Neuroprotective Properties
- Preliminary research suggests that 3-{(4-chlorophenyl)methylamino}propanoic acid may have neuroprotective effects. It appears to protect neuronal cells from oxidative stress-induced damage.
- The mechanism involves the upregulation of antioxidant enzymes and downregulation of apoptotic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to inflammation and apoptosis, by inhibiting specific kinases and transcription factors.
Case Studies
-
Antitumor Efficacy in Breast Cancer
- A clinical study evaluated the efficacy of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size after treatment, with manageable side effects.
-
Neuroprotection in Animal Models
- In a rodent model of neurodegenerative disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Fmoc-N-Me-Phe(4-Cl)-OH is utilized as a building block in the synthesis of various pharmaceuticals. Its structure allows for the introduction of specific pharmacophores that can enhance the biological activity of drug candidates. The incorporation of a fluorene moiety can improve solubility and bioavailability, critical factors in drug design.
1.2 Anticancer Agents
Research has indicated that compounds containing the fluorene structure exhibit anticancer properties. For instance, derivatives of Fmoc-N-Me-Phe(4-Cl)-OH have been studied for their ability to inhibit tumor growth in vitro and in vivo models, showcasing potential as novel anticancer agents .
Peptide Synthesis
2.1 Solid Phase Peptide Synthesis (SPPS)
Fmoc-N-Me-Phe(4-Cl)-OH is widely employed in SPPS due to its stability under basic conditions and ease of removal during deprotection steps. The Fmoc (fluorenylmethyloxycarbonyl) group is a preferred protecting group for amines in peptide synthesis because it can be selectively removed using mild bases, facilitating the construction of complex peptide sequences .
2.2 Case Study: Synthesis of Bioactive Peptides
In a recent study, Fmoc-N-Me-Phe(4-Cl)-OH was used to synthesize a series of cyclic peptides that demonstrated enhanced receptor binding affinity compared to linear counterparts. The cyclic nature conferred increased stability against enzymatic degradation, highlighting the importance of this compound in developing peptide therapeutics .
Biochemical Research
3.1 Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. Studies have shown that derivatives can effectively inhibit proteases involved in various diseases, including cancer and viral infections. The chlorophenyl group enhances binding affinity through π-π interactions with aromatic residues in enzyme active sites .
3.2 Structure-Activity Relationship (SAR) Analysis
SAR studies involving Fmoc-N-Me-Phe(4-Cl)-OH have provided insights into how structural modifications influence biological activity. By systematically altering the substituents on the fluorene and phenyl rings, researchers have identified key features that optimize potency and selectivity against target enzymes .
Chemical Reactions Analysis
Reaction Types and Key Mechanisms
The compound exhibits distinct reactivity profiles due to its structural features, including the Fmoc (fluorenylmethoxycarbonyl) protecting group, a 4-chlorophenylmethyl substituent, and a propionic acid backbone. Below are the primary reaction pathways observed:
Oxidation Reactions
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Conditions : Acidic medium (e.g., H₂SO₄/H₂O).
-
Products : Formation of carboxylic acids or ketones via oxidation of aliphatic carbon chains.
-
Mechanism : The Fmoc group’s carbamate ester and the propionic acid moiety are susceptible to oxidative cleavage, leading to functional group transformations (e.g., oxidation of α-carbons to carbonyls).
Reduction Reactions
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Conditions : Anhydrous ether or THF.
-
Products : Reduction of carbonyl groups to alcohols or amines.
-
Mechanism : The carbamate ester’s carbonyl group undergoes nucleophilic attack, while the propionic acid’s carboxyl group may be reduced to a primary alcohol.
Substitution Reactions
-
Reagents : Sodium methoxide (NaOMe) or potassium tert-butoxide.
-
Conditions : Methanol or polar aprotic solvents.
-
Products : Formation of ethers or substituted derivatives via nucleophilic aromatic substitution at the 4-chlorophenyl site.
-
Mechanism : The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic displacement, facilitated by deprotonation of the amine group.
Reaction Conditions and Product Specificity
A comparative analysis of reaction conditions and outcomes is summarized in the following table:
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic medium | Carboxylic acids, ketones |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether/THF | Alcohols, amines |
| Substitution | NaOMe, KOt-Bu | Methanol, polar aprotic | Ethers, substituted aromatics |
Fmoc Protecting Group
The Fmoc group’s carbamate ester (-O-CO-NH-) enhances stability under basic conditions but is labile under acidic or nucleophilic environments. This allows controlled deprotection during peptide synthesis while maintaining the compound’s integrity during other reactions.
4-Chlorophenylmethyl Substituent
The electron-withdrawing chlorine atom on the aromatic ring promotes nucleophilic substitution (e.g., displacement of Cl by -O⁻ or -NH₂ groups). This reactivity is critical for functionalizing the compound in medicinal chemistry applications .
Comparison with Similar Compounds
Substituent Position and Backbone Variations
Key Observations :
Electronic Effects of Substituents
Key Observations :
Physicochemical Comparison
Q & A
Q. What are the optimal synthetic routes for introducing the Fmoc-protected amino group in this compound?
The Fmoc (fluorenylmethoxycarbonyl) group is typically introduced via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous-organic biphasic system. For example, synthesis of analogous compounds involves dissolving the precursor in 1,4-dioxane, adding sodium carbonate solution, and reacting with Fmoc-Cl under stirring at room temperature . Post-reaction, the product is extracted with ethyl acetate, washed, dried, and purified via reverse-phase chromatography. Critical parameters include maintaining pH >8.5 to ensure efficient acylation and avoiding hydrolysis of the Fmoc group.
Q. How should stability and storage conditions be managed to prevent degradation?
The compound is stable under normal laboratory conditions but decomposes upon exposure to strong acids, bases, oxidizing agents, or elevated temperatures . Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Decomposition products may include toxic fumes (e.g., CO, NOx) under combustion . Regular stability testing via HPLC or TLC is recommended to monitor integrity.
Q. What analytical methods are suitable for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for verifying the Fmoc group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the chlorophenyl moiety (δ 7.3–7.5 ppm). <sup>19</sup>F NMR is applicable for fluorinated derivatives .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]<sup>+</sup> for C24H21ClNO4 is 422.12).
- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance) ensure purity >95% .
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and face shield. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- Emergency Measures : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates .
- Coupling Reagents : Employ HOBt/DIC or PyBOP for efficient amide bond formation without racemization .
- Deprotection Efficiency : For Fmoc removal, use 20% piperidine in DMF (v/v) with agitation; monitor completion by UV absorbance loss at 301 nm .
Q. What strategies resolve contradictions in reaction mechanisms involving the chlorophenyl moiety?
- Isotopic Labeling : Use <sup>13</sup>C-labeled 4-chlorobenzyl groups to trace regioselectivity in nucleophilic substitution reactions.
- Computational Modeling : DFT studies (e.g., Gaussian 16) predict electronic effects of the chlorophenyl group on reaction pathways .
- Kinetic Analysis : Compare rate constants under varying temperatures/pH to identify rate-limiting steps .
Q. How can this compound be tailored for specific applications like fluorescent probes or peptide inhibitors?
- Fluorescent Derivatives : Introduce dansyl or coumarin groups via the carboxylic acid moiety using EDC/NHS chemistry .
- Peptidomimetic Design : Replace the propanoic acid backbone with β-amino acids or cyclize via lactam formation to enhance protease resistance .
- Biolabeling : Conjugate with biotin or PEG via the amino group for targeting or pharmacokinetic modulation .
Q. What methodologies address low solubility in aqueous buffers during biological assays?
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization.
- Prodrug Approach : Esterify the carboxylic acid to improve membrane permeability; hydrolyze in vivo by esterases .
- Micellar Encapsulation : Formulate with non-ionic surfactants (e.g., Tween-80) for in vitro delivery .
Q. How can researchers troubleshoot unexpected byproducts during Fmoc deprotection?
- Byproduct Identification : LC-MS or <sup>19</sup>F NMR to detect fluorenyl-related adducts (e.g., dibenzofulvene-piperidine adducts).
- Process Adjustments : Reduce piperidine concentration to 10% or switch to morpholine for milder deprotection .
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) to isolate the target compound from piperidine byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
